molecular formula C12H25O3S- B8722912 Dodecane-1-sulfonate CAS No. 38480-64-7

Dodecane-1-sulfonate

Cat. No.: B8722912
CAS No.: 38480-64-7
M. Wt: 249.39 g/mol
InChI Key: LDMOEFOXLIZJOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The dodecanesulfonate ion, also known as dodecane-1-sulfonate, is an organosulfonic acid derivative with the chemical formula C₁₂H₂₅O₃S. It is commonly encountered in its sodium salt form, sodium dodecanesulfonate. This compound is widely used in various industrial and scientific applications due to its surfactant properties and its role as an ion-pairing reagent in chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanesulfonate ion can be synthesized through the sulfonation of dodecane. The process typically involves the reaction of dodecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of sodium dodecanesulfonate often involves continuous sulfonation processes where dodecane is reacted with sulfur trioxide in a controlled environment. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. This method ensures high purity and consistent quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of dodecanesulfonate ion in its applications is its ability to act as a surfactant. This property allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. In chromatography, it functions as an ion-pairing reagent by interacting with analytes to increase their retention on the column .

Comparison with Similar Compounds

Comparison: Dodecanesulfonate ion is unique among these compounds due to its longer carbon chain, which enhances its surfactant properties and makes it more effective in applications requiring strong hydrophobic interactions. This makes it particularly valuable in chromatography and industrial applications where high surfactant activity is needed .

Properties

CAS No.

38480-64-7

Molecular Formula

C12H25O3S-

Molecular Weight

249.39 g/mol

IUPAC Name

dodecane-1-sulfonate

InChI

InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)/p-1

InChI Key

LDMOEFOXLIZJOW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a procedure analogous to that of Example 1, dodecane-1-sulphonic acid and desferrioxamine-B are reacted to give the dodecane-1-sulphonate salt of desferrioxamine-B, Mp 151° C. C37H74O11N6S Calcd C: 54.79%, H: 9.20%, N: 10.36%, S: 3.95%; Found C: 54.74%, H: 9.15%, N: 10.21%, S: 4.07%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.